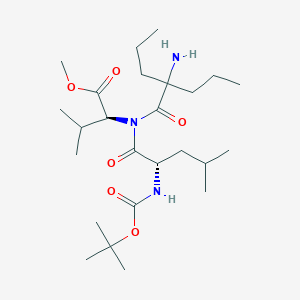
t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester, also known as Z-LDPGV-Me, is a chemical compound that is widely used in scientific research. This compound is a member of the class of compounds known as peptide esters, which are widely used in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester is not fully understood. However, it is known to inhibit the activity of certain enzymes such as proteases, which are involved in the breakdown of proteins. This compound is also known to interact with cell membranes and alter their properties, which can affect the function of cells.
Biochemical and Physiological Effects:
t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the accumulation of proteins in cells. This compound is also known to affect the properties of cell membranes, which can affect the function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester is its ability to synthesize peptides and proteins with high purity and yield. This compound is also relatively easy to use and can be synthesized using standard laboratory techniques. However, one of the limitations of this compound is its cost, which can be relatively high compared to other peptide synthesis reagents.
Orientations Futures
There are a number of future directions for the use of t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester in scientific research. One area of interest is the development of new drugs and therapies based on the properties of this compound. Another area of interest is the use of this compound in the study of protein structure and function. Finally, there is also interest in the use of this compound in the development of new techniques for peptide and protein synthesis.
Méthodes De Synthèse
The synthesis of t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester involves the reaction of Z-Leu-OPr(OH)2, Z-Gly-OPr(OH)2, and Z-Val-OMe with t-Butyloxycarbonyl-L-Pro-OH in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester.
Applications De Recherche Scientifique
T-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester is widely used in scientific research as a tool for studying the structure and function of proteins. It is used to synthesize peptides and proteins, which are then used to study the biochemical and physiological properties of these molecules. This compound is also used in the development of new drugs and therapies for the treatment of various diseases.
Propriétés
Numéro CAS |
154331-04-1 |
|---|---|
Nom du produit |
t-Butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl ester |
Formule moléculaire |
C25H47N3O6 |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
methyl (2S)-2-[(2-amino-2-propylpentanoyl)-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H47N3O6/c1-11-13-25(26,14-12-2)22(31)28(19(17(5)6)21(30)33-10)20(29)18(15-16(3)4)27-23(32)34-24(7,8)9/h16-19H,11-15,26H2,1-10H3,(H,27,32)/t18-,19-/m0/s1 |
Clé InChI |
SEUNDRKESYTGFG-OALUTQOASA-N |
SMILES isomérique |
CCCC(CCC)(C(=O)N([C@@H](C(C)C)C(=O)OC)C(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C)N |
SMILES |
CCCC(CCC)(C(=O)N(C(C(C)C)C(=O)OC)C(=O)C(CC(C)C)NC(=O)OC(C)(C)C)N |
SMILES canonique |
CCCC(CCC)(C(=O)N(C(C(C)C)C(=O)OC)C(=O)C(CC(C)C)NC(=O)OC(C)(C)C)N |
Synonymes |
Boc-Leu-Dpg-Val-OMe t-butyloxycarbonyl-leucyl-dipropylglycyl-valine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





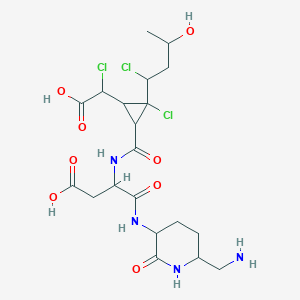
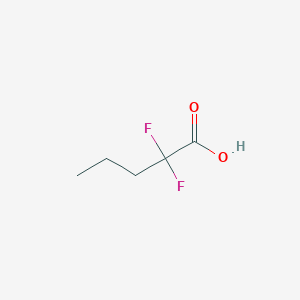
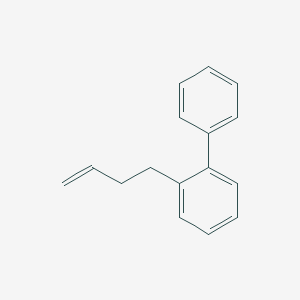
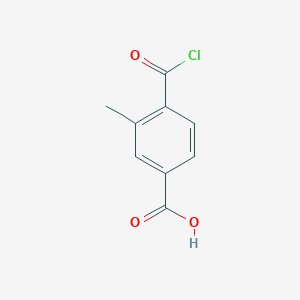
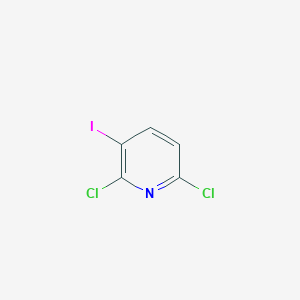
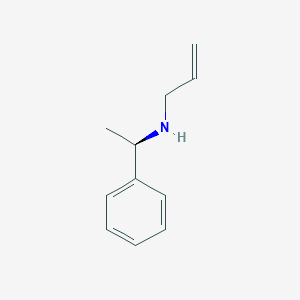

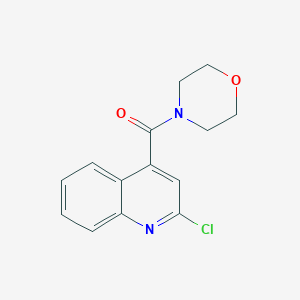
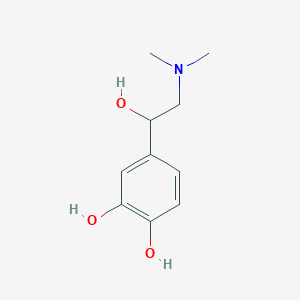
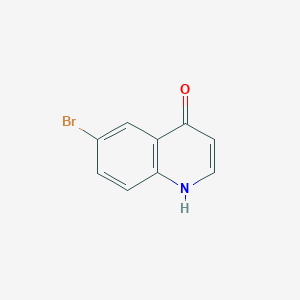
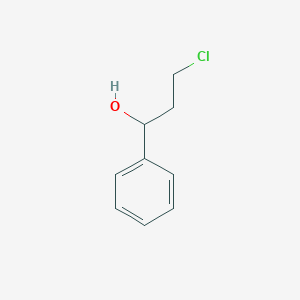
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)